Adiponitrile

Catalytic hydrogenation Primary diamine synthesis Raney nickel catalysts

Adiponitrile (ADN) is the unequivocal C6 dinitrile for industrial hexamethylenediamine (HMD) production, delivering >99% selectivity in catalytic hydrogenation—minimizing cyclic by-products versus glutaronitrile or succinonitrile. For nylon 66 manufacturers, high-purity (>99%) ADN directly increases catalyst lifetime and polymer quality. In advanced battery R&D, its distinct solvate structure (m.p. 50°C) enables a broader liquid-phase operating window versus other dinitriles, supporting high Li⁺ transference numbers. Procure bulk or R&D quantities with full regulatory documentation.

Molecular Formula C6H8N2
CN(CH2)4CN
C6H8N2
Molecular Weight 108.14 g/mol
CAS No. 111-69-3
Cat. No. B1665535
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAdiponitrile
CAS111-69-3
SynonymsAdiponitrile;  AI3-11080;  AI3 11080;  AI311080
Molecular FormulaC6H8N2
CN(CH2)4CN
C6H8N2
Molecular Weight108.14 g/mol
Structural Identifiers
SMILESC(CCC#N)CC#N
InChIInChI=1S/C6H8N2/c7-5-3-1-2-4-6-8/h1-4H2
InChIKeyBTGRAWJCKBQKAO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 ml / 100 ml / 250 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubility50 to 100 mg/mL at 73° F (NTP, 1992)
0.74 M
Sol in alc, chloroform
Sol in methanol, ethanol, chloroalkanes, and aromatics but has low solubility in carbon disulfide, ethyl ether, and aliphatic hydrocarbons.
In water, 8.0X10+4 mg/l @ 20 °C.
Solubility in water, g/l at 20 °C: 50-100 (good)
4.5%
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Adiponitrile (CAS 111-69-3) as an Industrial Intermediate: Critical Nylon 66 Precursor and Beyond


Adiponitrile (ADN, CAS 111-69-3), an aliphatic dinitrile with the formula (CH2)4(CN)2, is a colorless to light yellow liquid at room temperature with a density of 0.951 g/mL at 25°C and a boiling point of 295°C [1]. It is an essential chemical intermediate produced on a scale of millions of tons annually [2]. The compound is a cornerstone of the nylon 66 industry, being hydrogenated to hexamethylenediamine (HMD), a key monomer for polyamide synthesis . Beyond this primary use, its unique molecular architecture and reactivity profile enable emerging applications in lithium-ion battery electrolytes and electrosynthesis [3]. This guide provides quantitative evidence of its differentiated performance relative to other aliphatic dinitriles and alternative production pathways.

Why Adiponitrile is Not Interchangeable with Shorter-Chain Dinitriles or Other Nitriles


Procurement decisions for dinitriles cannot be made solely on the basis of functional group similarity; the hydrocarbon chain length dictates both reactivity and application suitability. Direct comparative studies demonstrate that the kinetics of hydrogenation over Raney-type Ni catalysts are highly dependent on chain length, with the reactivity of adiponitrile (C6) being distinctly lower than that of succinonitrile (C4) or glutaronitrile (C5) [1]. This is not a limitation but a feature that enables the exceptional selectivity required for primary diamine production [2]. Furthermore, the physical properties—such as melting point, vapor pressure, and electrolyte solvate behavior—diverge significantly across the series, impacting process design and safety [3]. Substituting adiponitrile with a shorter dinitrile in nylon 66 production would yield a different diamine, rendering the resulting polymer non-equivalent and likely unsuitable for its intended engineering applications. Similarly, in lithium-ion battery applications, the distinct solvate structure and Li+ transport mechanism of adiponitrile-based electrolytes cannot be replicated by succinonitrile or glutaronitrile [4].

Quantitative Differentiation of Adiponitrile (111-69-3) vs. Closest Analogs


Enhanced Primary Amine Selectivity in Catalytic Hydrogenation vs. Shorter Dinitriles

In a comparative study of aliphatic C4-C6 dinitrile hydrogenation over Raney-type Ni catalysts, adiponitrile demonstrated the highest selectivity for primary diamines. While the overall reactivity decreases with chain length (succinonitrile > glutaronitrile > adiponitrile) [1], adiponitrile can be hydrogenated to hexamethylenediamine with selectivities exceeding 99% under optimized conditions [2], a critical advantage for producing high-purity nylon 66 monomers. In contrast, the formation of undesired cyclic secondary amines, which are under kinetic control, increases with decreasing chain length [3].

Catalytic hydrogenation Primary diamine synthesis Raney nickel catalysts

Distinct Electrolyte Behavior in Lithium-Ion Batteries vs. Succinonitrile and Glutaronitrile

In highly concentrated LiFSA/dinitrile electrolytes, the phase behavior and Li+ ion conduction mechanism differ fundamentally among succinonitrile, glutaronitrile, and adiponitrile. While a [LiFSA]/[succinonitrile] > 1 mixture forms a glass-forming room temperature liquid [1], the corresponding adiponitrile mixture exhibits a distinct crystalline solvate (LiTFSA-(ADN)1.5) with a melting point of 50 °C [2]. This difference in thermal stability and solvate structure directly influences the operational temperature range and safety profile of the electrolyte. Furthermore, the Li+ ion hopping conduction mechanism, observed in all three dinitrile systems, is mediated by the formation of solvent-bridged (Li+–dinitrile–Li+) structures [3]; however, the specific chain length of adiponitrile alters the polymer network's rigidity and ligand exchange dynamics.

Lithium-ion batteries Liquid electrolytes Ion conduction mechanisms

Commercial Purity Specifications vs. Major Byproduct (2-Methylglutaronitrile)

During the industrial hydrocyanation of butadiene, adiponitrile is co-produced with its branched isomer, 2-methylglutaronitrile (MGN). While both are C6 dinitriles, MGN is a less valuable byproduct with limited applications . The economic viability of adiponitrile production hinges on maximizing linear yield and minimizing MGN formation. Commercial-grade adiponitrile, such as INVISTA's Dytek ADN, is specified at 99.9 wt% purity . This high purity is critical because even trace amounts of MGN or other impurities can poison downstream hydrogenation catalysts or introduce defects in the final nylon 66 polymer. In contrast, MGN is typically isolated and sold at lower purity for niche solvent applications .

Chemical purity Industrial synthesis Nylon 66 precursor

Toxicity Profile Comparison: Adiponitrile vs. Acetonitrile

Adiponitrile exhibits significantly higher acute oral toxicity in rats compared to the mononitrile acetonitrile. The reported oral LD50 for adiponitrile in rats is 138 mg/kg , whereas acetonitrile has an oral LD50 of 2,460 mg/kg in rats . This quantitative difference underscores the distinct hazard profile associated with the dinitrile structure, which is metabolized to cyanide compounds [1]. In contrast, other dinitriles like succinonitrile also show high toxicity; for instance, succinonitrile has an oral LD50 of 450 mg/kg in rats , making adiponitrile approximately 3.3 times more acutely toxic. This information is critical for hazard assessment, personal protective equipment selection, and waste handling protocols.

Acute toxicity LD50 Safety assessment

Optimized Application Scenarios for Adiponitrile (111-69-3) Based on Evidence


High-Purity Hexamethylenediamine Production for Nylon 66

Based on its exceptionally high selectivity (>99%) for primary diamines in catalytic hydrogenation [1], adiponitrile is the unequivocal choice for industrial-scale production of hexamethylenediamine (HMD). This application leverages the quantitative evidence that adiponitrile's C6 chain length minimizes the formation of cyclic secondary amines compared to shorter-chain dinitriles. Procurement of high-purity adiponitrile (e.g., 99.9 wt%) is essential for maximizing HMD yield and catalyst lifetime, directly impacting the economics and quality of nylon 66 polymer synthesis.

Next-Generation Lithium-Ion Battery Electrolytes

The distinct solvate structure and thermal properties of adiponitrile in highly concentrated lithium salt electrolytes [2] make it a compelling candidate for advanced battery applications. The formation of a crystalline solvate with a lower melting point (50 °C) compared to succinonitrile (59 °C) [3] suggests a broader liquid-phase operating range. Research and development efforts should prioritize adiponitrile for formulating electrolytes that require high Li+ transference numbers and compatibility with lithium metal anodes, particularly where the hopping conduction mechanism can mitigate concentration polarization.

Green Electrosynthesis of Adiponitrile from Acrylonitrile

The electrohydrodimerization (EHD) of acrylonitrile offers a less energy-intensive route to adiponitrile compared to traditional butadiene hydrocyanation [4]. Recent advances using bismuth nanosheet electrodes have demonstrated a selectivity of 81.21% and an ADN generation rate of 1.28 mmol cm−2 h−1 [5]. This scenario is relevant for organizations seeking to establish or optimize a sustainable, low-carbon footprint supply chain for adiponitrile. The quantitative performance metrics provide a benchmark for comparing alternative electrode materials and process conditions.

Benchmarking for Toxicological Risk Assessment

When designing safety protocols and personal protective equipment (PPE) requirements, the acute oral LD50 of 138 mg/kg for adiponitrile serves as a critical benchmark. This value is 17.8 times lower (more toxic) than that of acetonitrile and 3.3 times lower than that of succinonitrile . This quantitative data is essential for hazard classification, exposure limit setting, and the development of spill response and waste disposal procedures, ensuring a higher level of risk mitigation compared to facilities handling less toxic nitriles.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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